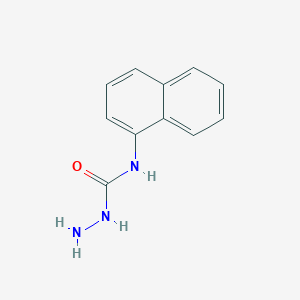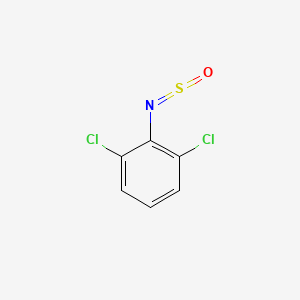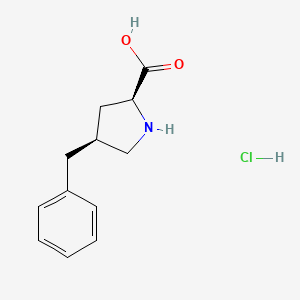
2-Amino-3-(oxan-4-yl)propan-1-ol
Vue d'ensemble
Description
“2-Amino-3-(oxan-4-yl)propan-1-ol” is a compound with the CAS Number: 1342501-16-9 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 2-amino-3-tetrahydro-2H-pyran-4-yl-1-propanol . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(oxan-4-yl)propan-1-ol” is 1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
As mentioned earlier, “2-Amino-3-(oxan-4-yl)propan-1-ol” has a molecular weight of 159.23 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Applications De Recherche Scientifique
Alzheimer's Disease Research
- Amyloid-β Targeting : 3-Amino-1-propanesulfonic acid (3APS), a related compound, was studied for its ability to bind amyloid β (Aβ), a protein involved in Alzheimer's disease. A Phase II study showed that 3APS could cross the blood–brain barrier and reduce CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease without significant impact on vital signs or psychometric scores, suggesting its potential as a disease-modifying treatment (Aisen et al., 2006).
Cancer Therapy
- Fluoropyrimidine Anticancer Drug : S-1, a novel oral anticancer drug composed of tegafur, gimestat, and otastat potassium, showed effectiveness in advanced gastric cancer patients in a phase II clinical trial. It highlights the biochemical modulation of 5-fluorouracil, improving tumor-selective toxicity and demonstrating a 49% response rate with manageable side effects (Sakata et al., 1998).
Blood Product Requirement Reduction in Surgery
- Orthotopic Liver Transplantation (OLT) : The use of tranexamic acid showed a significant reduction in total packed red blood cell usage during OLT compared to ε-aminocaproic acid or placebo. This finding indicates the effectiveness of tranexamic acid in reducing blood product requirements in such surgeries (Dalmau et al., 2000).
Infection Treatment
- Rhinovirus Infection : Enviroxime, showing high in vitro activity against rhinoviruses, reduced symptoms of rhinovirus infection and virus titre in nasal wash specimens in a clinical trial, indicating its potential as an antirhinovirus agent (Phillpotts et al., 1981).
Schizophrenia
- D-Amino Acid Oxidase (DAO) in Schizophrenia : Increased DAO activity and expression were observed in the cerebellum in schizophrenia but not in bipolar disorder, suggesting a potential role of DAO in the disorder's pathophysiology by influencing D-serine metabolism and NMDA receptor function (Burnet et al., 2008).
Safety and Hazards
The safety information for “2-Amino-3-(oxan-4-yl)propan-1-ol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-amino-3-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-8(6-10)5-7-1-3-11-4-2-7/h7-8,10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWJWGLIQFODIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(oxan-4-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2714817.png)

![Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate](/img/structure/B2714821.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2714823.png)
![N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2714824.png)


